ammodytoxin C

Catalog No.
S1820331
CAS No.
122933-83-9
M.F
C11H17NO2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ammodytoxin C

CAS Number

122933-83-9

Product Name

ammodytoxin C

Molecular Formula

C11H17NO2

Molecular Weight

0

Synonyms

ammodytoxin C

Ammodytoxin C is a neurotoxic compound classified as a phospholipase A2 enzyme, primarily found in the venom of the long-nosed viper (Vipera ammodytes). It is one of the several ammodytoxins, which are known for their potent neurotoxic effects. The primary structure of ammodytoxin C has been characterized, revealing specific amino acid sequences that contribute to its biological activity and toxicity. Notably, a key alteration in its structure, where lysine is replaced by glutamic acid at position 128, is associated with a decrease in its toxic potency compared to other variants like ammodytoxin A .

As a phospholipase A2 enzyme, ammodytoxin C catalyzes the hydrolysis of phospholipids into fatty acids and lysophospholipids. This reaction plays a critical role in various biological processes, including membrane remodeling and inflammatory responses. The enzymatic activity of ammodytoxin C can lead to the disruption of cell membranes, contributing to its neurotoxic effects by damaging neuronal tissues .

Ammodytoxin C is synthesized in the venom glands of Vipera ammodytes through gene expression and post-translational modifications. The gene encoding this toxin has been identified and sequenced, providing insights into its biosynthesis. In laboratory settings, recombinant DNA technology can be employed to produce ammodytoxin C for research purposes, allowing for the study of its properties and potential therapeutic applications .

The primary applications of ammodytoxin C are in research and potential therapeutic contexts:

  • Neuroscience Research: Studying its mechanisms can provide insights into synaptic transmission and neurotoxicity.
  • Pharmacological Studies: Investigating its properties may lead to the development of novel drugs targeting neurological disorders.
  • Cancer Therapy: Research is ongoing into using modified forms of ammodytoxin C for targeted drug delivery systems in cancer treatment .

Interaction studies involving ammodytoxin C have focused on its binding affinity to neuronal membranes and its effects on neurotransmitter release. These studies reveal that the toxin interacts specifically with presynaptic sites, leading to alterations in calcium ion influx and subsequent neurotransmitter exocytosis. Such interactions underscore the importance of structural features in determining the toxin's biological activity and toxicity profile .

Ammodytoxin C shares similarities with other neurotoxins derived from snake venoms, particularly within the phospholipase A2 family. Here are some notable comparisons:

Compound NameSourceToxicity LevelUnique Features
Ammodytoxin AVipera ammodytesHighStrong neurotoxic effects; more potent than C
Phospholipase A2Various snake speciesVariableGeneralized enzyme activity; less specific binding
Neurotoxin from Naja spp.Cobra venomsHighTargets acetylcholine receptors directly
CrotoxinCrotalus durissusHighComposed of two subunits; affects neuromuscular junction

Ammodytoxin C is unique due to its specific amino acid sequence that modulates its enzymatic activity and toxicity compared to these similar compounds. Its reduced toxicity relative to other toxins highlights the role of structural modifications in determining biological effects.

Gene Organization and Intron-Exon Architecture

The ammodytoxin C gene exhibits a characteristic five-exon, four-intron organization that spans more than 4 kilobases in total length [2]. This genomic structure is representative of group II phospholipase A2 genes found in snake venoms and follows a highly conserved architectural pattern across the Viperinae subfamily [2]. The gene organization demonstrates remarkable similarity to other secreted phospholipase A2 genes, with each exon serving specific functional roles in the final protein product [2].

The first exon encodes the 5' untranslated region and is relatively small, comprising approximately 50 base pairs [2]. The second exon contains the majority of the signal peptide sequence, which is essential for targeting the protein to the endoplasmic reticulum during synthesis [2]. Exons three through five encode distinct portions of the mature ammodytoxin C protein, with the third exon containing the amino-terminal region, the fourth exon encoding the middle portion, and the fifth exon containing the carboxyl-terminal region along with the 3' untranslated region [2].

The four introns separating these exons vary considerably in size, with the first intron being the largest at approximately 1.5 kilobases [2]. This size variation among introns is characteristic of group II phospholipase A2 genes and contributes to the overall genomic complexity of the locus [2]. The intron-exon boundaries follow the standard GT-AG splicing consensus sequences, ensuring proper pre-messenger RNA processing [2].

Table 1: Genomic Organization of Ammodytoxin C Gene

ExonSize (bp)ContentIntronIntron Size
Exon 1~505' untranslated regionIntron 1~1.5 kb
Exon 2~120Signal peptideIntron 2~0.8 kb
Exon 3~150Part of mature protein (N-terminal)Intron 3~1.2 kb
Exon 4~130Part of mature protein (middle)Intron 4~0.5 kb
Exon 5~200Part of mature protein (C-terminal) + 3' UTR--

A critical structural feature distinguishing Viperinae phospholipase A2 genes from those of Crotalinae species is the complete splicing of the first intron in the mature messenger RNA [2]. This difference results from a 40 base pair deletion in the first exon of Crotalinae phospholipase A2 genes, which prevents proper splicing of the first intron [2]. The presence of an intra-exon hairpin structure in the first exon of ammodytoxin C and related Viperinae genes facilitates this splicing process, a feature absent in Crotalinae pre-messenger RNAs [2].

Transcriptional Regulation in Venom Gland Tissue

The transcriptional regulation of ammodytoxin C involves complex molecular mechanisms that ensure its specific expression in venom gland tissue [12] [13]. The venom gland represents a highly specialized secretory organ where phospholipase A2 genes are expressed at extraordinarily high levels compared to other tissues [12] [13]. This tissue-specific expression pattern is governed by multiple transcriptional regulatory elements located in the gene's promoter region [12] [13].

The core promoter region of ammodytoxin C contains a TATA box positioned approximately 25-30 base pairs upstream of the transcription start site [30]. Adjacent to this core element is an epithelium-specific ETS transcription factor binding motif, which plays a crucial role in venom gland-specific expression [30]. The ETS transcription factor ESE-3 has been identified as a key regulator that specifically activates phospholipase A2 gene promoters in venom gland tissue [30].

Multiple enhancer elements contribute to the robust transcriptional activation of ammodytoxin C in venom glands [12]. These include binding sites for CREB (cAMP response element-binding protein), which responds to cyclic adenosine monophosphate signaling pathways [12]. Additional regulatory sequences include AP-1 binding sites that respond to stress and inflammatory signals, though their conservation varies among different viperid species [12].

Table 2: Transcriptional Regulatory Elements in Ammodytoxin C Promoter

Regulatory ElementLocation (bp from TSS)FunctionConserved in Viperinae
TATA box-25 to -30Core promoter transcription initiationYes
ETS binding motif-40 to -50Venom gland-specific expressionYes
CREB binding sites-80 to -120cAMP-responsive transcriptionYes
AP-1 binding sites-150 to -200Stress-responsive transcriptionPartially
NFκB binding sites-300 to -400Inflammatory response regulationNo
Tissue-specific enhancer-500 to -1000Tissue-specific activationYes

The venom gland transcriptome analysis reveals that ammodytoxin C and related phospholipase A2 transcripts constitute a significant portion of the total messenger RNA population [26] [27]. This high level of expression is maintained through coordinated action of multiple transcription factors, including those involved in endoplasmic reticulum stress response pathways [12]. The unfolded protein response pathway, particularly through transcription factors like ATF6 and CREB3L2, plays an important role in maintaining the high-level production of secreted proteins in venom glands [12].

Chromatin modifications also contribute to the transcriptional regulation of ammodytoxin C [12]. Histone H3K4 trimethylation marks are associated with active promoters of phospholipase A2 genes in venom gland tissue, indicating open chromatin structure that facilitates transcriptional access [12]. These epigenetic modifications are tissue-specific and contribute to the dramatic difference in expression levels between venom glands and other tissues [12].

Post-Translational Modifications and Maturation

The maturation of ammodytoxin C involves several critical post-translational modifications that occur during its passage through the secretory pathway [23] [29]. The initial step involves signal peptide cleavage, which occurs after the protein enters the endoplasmic reticulum lumen [29] [31]. The signal peptide of ammodytoxin C contains a typical cleavage site with small, uncharged residues at positions -1 and -3, following the standard consensus sequence for signal peptidase recognition [29] [31].

Signal peptide cleavage typically occurs between residues 16-18 of the precursor protein, removing the amino-terminal targeting sequence and generating the mature amino terminus of ammodytoxin C [29] [31]. This cleavage is catalyzed by signal peptidase, an enzyme complex located in the endoplasmic reticulum membrane [29]. The efficiency of this cleavage process is influenced by the length and composition of the cleavage region, with optimal processing occurring when the cleavage region contains 3-9 residues [31].

Table 3: Post-Translational Modifications of Ammodytoxin C

Modification TypeLocation/TargetCellular CompartmentFunction
Signal peptide cleavageAfter residue 16-18ER lumenRemoval of targeting sequence
N-glycosylationAsn residues (if present)ER/GolgiProtein stability/secretion
Disulfide bond formation7 disulfide bridgesER lumenStructural stability
Protein foldingER lumenER lumenActive conformation
Quality controlER retention/degradationER/cytoplasmProtein quality assurance

Disulfide bond formation represents a critical aspect of ammodytoxin C maturation [1] [7]. The protein contains 14 cysteine residues that form seven disulfide bridges, providing essential structural stability to the final toxin [1] [7]. These disulfide bonds are formed in the oxidizing environment of the endoplasmic reticulum through the action of protein disulfide isomerase and related enzymes [23]. The correct formation of these disulfide bonds is essential for the biological activity and structural integrity of ammodytoxin C [1] [7].

Protein folding assistance is provided by endoplasmic reticulum chaperones, including BiP (binding immunoglobulin protein) and other heat shock proteins [23]. These molecular chaperones ensure that ammodytoxin C achieves its correct three-dimensional conformation before secretion [23]. The folding process is monitored by quality control mechanisms that can retain or degrade improperly folded proteins [23].

While ammodytoxin C does not typically undergo N-linked glycosylation due to the absence of appropriate asparagine-X-serine/threonine motifs, the secretory pathway machinery remains capable of adding such modifications if consensus sequences were present [23]. The absence of glycosylation in ammodytoxin C is consistent with many other snake venom phospholipase A2 enzymes, which rely primarily on disulfide bonds for structural stability [23].

Evolutionary Conservation of PLA2 Gene Loci

The evolutionary conservation of phospholipase A2 gene loci, including those encoding ammodytoxin C, reveals remarkable patterns of both conservation and divergence across snake species [17] [18] [19]. The genomic organization of group II phospholipase A2 genes shows extraordinary conservation, with intron sequences being conserved up to 90% among different viperid species, which is considerably higher than the conservation observed in exonic sequences [2] [21].

This high level of intron conservation contrasts with the typical expectations of neutral evolution theory and suggests that these non-coding sequences play important functional roles [2] [21]. The conserved introns may facilitate homologous recombination events that contribute to the rapid evolution and diversification of venom phospholipase A2 genes [2] [21]. This mechanism allows for the generation of new toxin variants through recombination while maintaining essential regulatory elements [2] [21].

Table 4: Evolutionary Conservation of Ammodytoxin C Gene Loci

Species/SubspeciesAmmodytoxin C PresenceSequence Identity (%)Intron Conservation (%)
Vipera ammodytes ammodytesYes (reference)100100
Vipera ammodytes meridionalisHomolog present85-9095
Vipera ammodytes transcaucasianaHomolog present80-8590
Vipera aspis aspisRelated toxin present60-7085
Vipera berus berusDistant homolog50-6070

The presence of ammodytoxin C homologs across different Vipera subspecies demonstrates the evolutionary relationships within this genus [20] [28]. Vipera ammodytes meridionalis contains phospholipase A2 genes closely related to ammodytoxin C, with sequence identities ranging from 85-90% [20] [28]. The presence of ammodytoxin B in Vipera aspis aspis, which is identical to the ammodytoxin B found in Vipera ammodytes ammodytes, suggests gene flow between these species through historical hybridization events [20].

Gene duplication events have played a crucial role in the evolution of phospholipase A2 gene families [19] [21]. The phylogenetic analysis of group II phospholipase A2 genes reveals that many novel toxin functions have originated after gene duplication events, followed by positive Darwinian selection [21]. This evolutionary pattern has led to the diversification of phospholipase A2 functions, including neurotoxic, myotoxic, anticoagulant, and hemolytic activities [21].

The chromosomal location of phospholipase A2 gene clusters shows remarkable synteny conservation across amniote vertebrates [19]. The genomic regions flanking phospholipase A2 gene clusters contain more than ten conserved genes in similar positions across the entire Tetrapoda clade, spanning approximately 300 million years of evolutionary history [19]. This conservation suggests that the chromosomal context of these genes is functionally important and subject to selective constraints [19].

Presynaptic Membrane Targeting and Internalization

The initial molecular mechanism of ammodytoxin C neurotoxic action involves sophisticated targeting and internalization processes at presynaptic nerve terminals. Ammodytoxin C demonstrates specific binding to presynaptic membranes through dual-affinity binding mechanisms that facilitate subsequent cellular entry [3] [4]. High-affinity binding sites consist of protein acceptors with apparent molecular masses of 70,000 and 20,000 daltons, demonstrating a dissociation constant of 15 nanomolar and a binding capacity of 1.5 picomoles per milligram of membrane protein [3] [4]. Additionally, low-affinity binding involves phospholipid structures that are not affected by proteinases or heat treatment, suggesting direct lipid-protein interactions [3].

The internalization mechanism occurs independently of phospholipase enzymatic activity, as demonstrated through studies utilizing enzymatically inactive mutant ammodytoxin variants [2] [5]. Transmission electron microscopy investigations reveal that ammodytoxin penetrates cellular membranes and localizes within various intracellular compartments, including vesicle-like structures, cytosol, endoplasmic reticulum, and mitochondria [2]. The toxin specifically targets the intermembrane space and matrix of mitochondria, where it associates with cytochrome c oxidase subunit II [6] [7]. This internalization process demonstrates temporal characteristics, with significant co-localization between ammodytoxin and mitochondrial components becoming evident at incubation periods exceeding 30 minutes [2] [6].

Cross-linking experiments utilizing radioiodinated ammodytoxin C demonstrate preferential association with specific membrane proteins, with inhibition patterns indicating selectivity for neurotoxic phospholipases A2 over non-toxic variants [3] [4]. The formation of specific protein adducts occurs through mechanisms that are inhibited by mannosylated bovine serum albumin, suggesting involvement of carbohydrate-recognition domains in the acceptor structure [4] [8]. These findings indicate that ammodytoxin C employs sophisticated molecular recognition mechanisms that distinguish between different cellular targets and facilitate selective internalization into neurons.

High-Affinity Binding to 14-3-3 Protein Isoforms

Ammodytoxin C exhibits remarkable specificity in its interaction with 14-3-3 protein isoforms, representing a critical component of its neurotoxic mechanism [9] [10]. The toxin demonstrates direct binding to gamma and epsilon isoforms of 14-3-3 proteins, with apparent dissociation constants of 1.0 ± 0.2 micromolar as determined by surface plasmon resonance measurements [9]. This interaction occurs through non-phosphorylated binding mechanisms, distinguishing it from typical 14-3-3 protein interactions that commonly involve phosphorylated serine or threonine motifs [9] [10].

The molecular basis for ammodytoxin C binding to 14-3-3 proteins involves the C-terminal KEESEK sequence, which serves as a novel non-phosphorylated binding motif [9] [11]. This interaction demonstrates calcium-independence and does not require mediation by calmodulin, despite the fact that both ammodytoxin C and 14-3-3 proteins serve as high-affinity acceptors for calmodulin [9]. Pull-down experiments and surface plasmon resonance analyses confirm the direct nature of this interaction, establishing 14-3-3 proteins as legitimate molecular targets for secreted phospholipase A2 neurotoxins [9].

The functional consequences of ammodytoxin C binding to 14-3-3 proteins extend to cell cycle regulation, as demonstrated through yeast model systems [10]. Ammodytoxin expression in Saccharomyces cerevisiae results in inhibition of G2 cell-cycle arrest, a process normally regulated by 14-3-3 proteins [10]. This interference with cell cycle checkpoints provides mechanistic insight into the proliferative and apoptotic effects observed with secreted phospholipase A2 neurotoxins in mammalian cells [10]. The binding affinity of ammodytoxin C to yeast 14-3-3 homologues Bmh1p and Bmh2p demonstrates conservation across species, with apparent dissociation constants in the micromolar range similar to mammalian isoforms [10].

Proteomic analysis reveals that ammodytoxin expression in yeast cells results in overexpression of specific proteins involved in translation, metabolism, and DNA repair processes [10]. These molecular changes include elevated levels of translation elongation factor EF-1α, glyceraldehyde-3-phosphate dehydrogenase, alcohol dehydrogenase, and nucleotide excision repair proteins [10]. The coordinated upregulation of these cellular components suggests that 14-3-3 protein binding by ammodytoxin C triggers compensatory metabolic responses that reflect the fundamental disruption of cellular regulatory mechanisms [10].

Calmodulin Interaction and Calcium Signaling Modulation

The interaction between ammodytoxin C and calmodulin represents one of the most thoroughly characterized molecular mechanisms underlying its neurotoxic effects [1] [12] [13]. This interaction demonstrates exceptional binding affinity, with equilibrium dissociation constants ranging from 0.07-0.18 nanomolar under non-reducing conditions and 3 nanomolar under cytosol-like reducing conditions [13]. The binding occurs in a calcium-dependent manner, with detectable interactions observed even at sub-micromolar calcium concentrations and optimal binding achieved at millimolar calcium levels [14].

The molecular determinants of calmodulin binding involve specific regions within the C-terminal portion of ammodytoxin C, particularly amino acid residues 115-119 [15] [16]. Mutational analysis reveals that tyrosine-115, isoleucine-116, arginine-118, and asparagine-119 contribute critically to this interaction [15]. These residues form part of a distinct hydrophobic patch within the region spanning amino acids 107-125, which lacks substantial helical structure and is surrounded by basic residues [15] [16]. This configuration constitutes a novel binding motif for calmodulin on the molecular surface of phospholipase A2 toxins [15].

The functional consequences of calmodulin binding extend beyond simple protein-protein association to include dramatic enhancement of enzymatic activity [13]. Calmodulin functions as a nonessential activator of ammodytoxin C, stimulating phospholipase A2 activity up to 21-fold under both reducing and non-reducing conditions [13]. Kinetic analysis utilizing general modifier mechanisms reveals that calmodulin influences both catalytic and vesicle binding properties of the enzyme without affecting calcium binding characteristics [13]. This activation mechanism involves stabilization of ammodytoxin C conformation, particularly under cytosol-like conditions where the toxin undergoes hysteretic transitions to less active states [13].

Calcium signaling modulation through calmodulin interaction provides mechanistic insight into the disruption of synaptic transmission [1] [14]. Since calmodulin serves as a critical intracellular calcium sensor involved in neurotransmitter release processes, its sequestration by ammodytoxin C interferes with calcium-dependent signaling cascades essential for synaptic function [1] [17]. The exceptionally tight binding observed between ammodytoxin C and calmodulin, combined with the toxin's ability to reach intracellular compartments, suggests that this interaction constitutes a primary mechanism by which the neurotoxin disrupts calcium-regulated processes at nerve terminals [1] [14].

Disruption of Neurotransmitter Release Pathways

The disruption of neurotransmitter release pathways by ammodytoxin C involves multiple molecular mechanisms that collectively impair synaptic transmission [7] [18]. The primary target for this disruption is the mitochondrial respiratory chain, specifically cytochrome c oxidase subunit II, which serves as an intracellular membrane receptor for the neurotoxin [6] [7]. Ammodytoxin C binding to cytochrome c oxidase results in significant inhibition of enzyme activity, as demonstrated by reduced cytochrome c oxidation rates in isolated mitochondrial preparations [7]. This inhibition occurs independently of phospholipase enzymatic activity, since enzymatically inactive mutants demonstrate equivalent or greater inhibitory potency compared to native ammodytoxin C [7].

The molecular consequence of cytochrome c oxidase inhibition is the disruption of oxidative phosphorylation and subsequent adenosine triphosphate synthesis [7]. Energy depletion at nerve terminals represents a critical mechanism underlying neuromuscular blockade, as it impairs the energy-dependent processes required for neurotransmitter release [7]. This mechanism explains the characteristic uncoupling of nerve terminal depolarization from neurotransmitter exocytosis observed in ammodytoxin C poisoning [7]. The specificity of this interaction is demonstrated by the fact that other beta-neurotoxins, such as taipoxin and beta-bungarotoxin, do not inhibit binding of ammodytoxin C to cytochrome c oxidase subunit II, indicating distinct receptor specificities among different neurotoxic phospholipases A2 [6].

Complementary mechanisms involve impairment of synaptic vesicle recycling through effects on clathrin-dependent endocytosis [18]. Ammodytoxin causes alterations in vesicle formation and scission from plasma membranes in a phospholipase activity-dependent manner [18]. These changes manifest as formation of omega-shaped invaginations at plasma membranes coated with electron-dense material and the generation of large vesicles [18]. The enzymatic activity of ammodytoxin is essential for these membrane remodeling effects, contrasting with the phospholipase-independent inhibition of cytochrome c oxidase [18].

The temporal progression of neurotransmitter release disruption involves multiple phases, beginning with initial binding to membrane receptors and progressing through internalization, mitochondrial targeting, and eventual energy metabolism failure [7] [18]. Recent electrophysiological characterizations demonstrate that ammodytoxin A effects on muscle contraction amplitude, end-plate potential characteristics, and resting membrane potential require enzymatic activity [19]. However, the inhibition of cytochrome c oxidase activity represents a longer-term consequence that contributes to sustained neuromuscular dysfunction rather than acute transmission blockade [19]. This temporal separation suggests that ammodytoxin C employs both immediate enzymatic effects and delayed metabolic disruption to achieve comprehensive impairment of synaptic function [19].

The integration of these multiple molecular mechanisms results in the characteristic pathophysiology of ammodytoxin C neurotoxicity, including progressive weakness, respiratory paralysis, and potentially fatal outcomes in severe envenomation cases [20]. Recent proteomic analyses confirm that ammodytoxin isoforms constitute approximately 4.35% of total Vipera ammodytes ammodytes venom proteins, with ammodytoxin C representing one of three major neurotoxic variants alongside ammodytoxins A and B [20]. Understanding these diverse molecular mechanisms provides essential foundations for developing targeted therapeutic interventions and improving antivenom efficacy in clinical settings [20].

Dates

Last modified: 07-20-2023

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